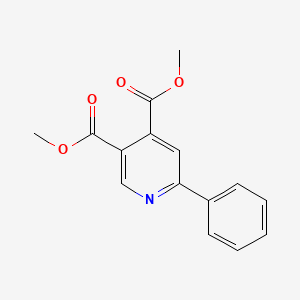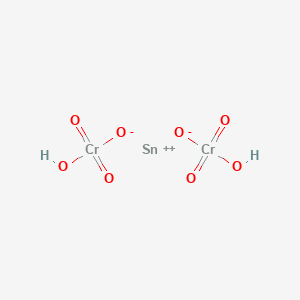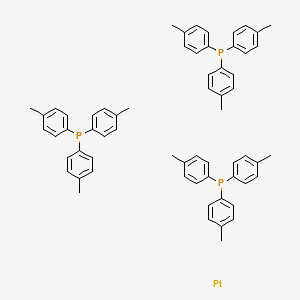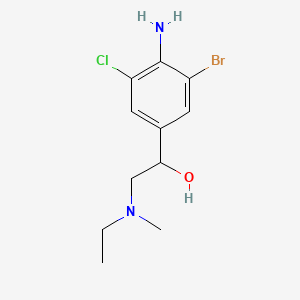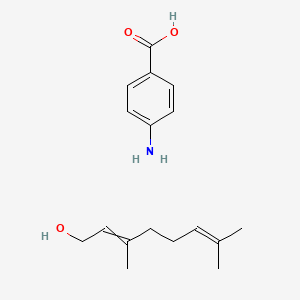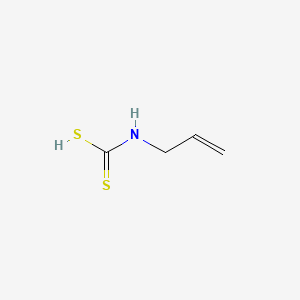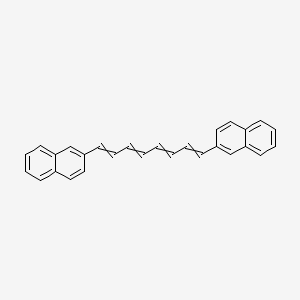
2,2'-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is a complex organic compound characterized by its unique structure, which includes a central octa-1,3,5,7-tetraene unit flanked by two naphthalene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with octa-1,3,5,7-tetraene precursors. One common method is the Wittig condensation, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product . Another method is the Hofmann elimination, which is used to prepare the octa-1,3,5,7-tetraene unit .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the octa-1,3,5,7-tetraene unit to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: The compound serves as a model system for studying conjugated systems and their electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy and other biomedical applications.
Mecanismo De Acción
The mechanism by which 2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene exerts its effects is primarily related to its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Octatetraene: A simpler conjugated system without the naphthalene groups.
1,8-Diphenyl-1,3,5,7-octatetraene: Similar structure but with phenyl groups instead of naphthalene.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups on the octatetraene unit.
Uniqueness
2,2’-(Octa-1,3,5,7-tetraene-1,8-diyl)dinaphthalene is unique due to the presence of naphthalene groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient electron transport are crucial.
Propiedades
Número CAS |
40561-05-5 |
|---|---|
Fórmula molecular |
C28H22 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-(8-naphthalen-2-ylocta-1,3,5,7-tetraenyl)naphthalene |
InChI |
InChI=1S/C28H22/c1(3-5-11-23-17-19-25-13-7-9-15-27(25)21-23)2-4-6-12-24-18-20-26-14-8-10-16-28(26)22-24/h1-22H |
Clave InChI |
IGNHKGMOVVGKCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=CC=CC=CC=CC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


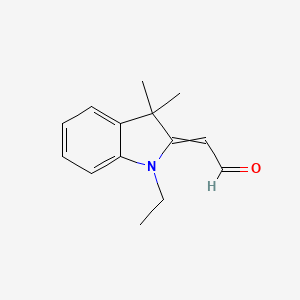
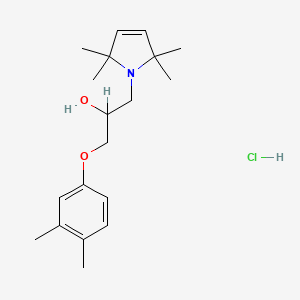
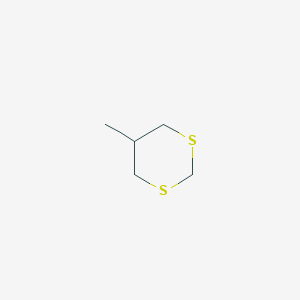


![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)

